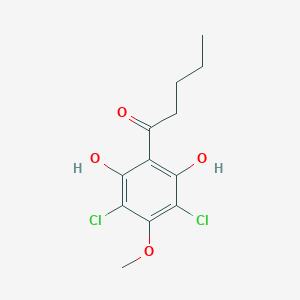
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone
Beschreibung
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is a chemical compound known for its unique structure and properties. It is a phenolate anion resulting from the removal of a proton from one of the hydroxy groups of the parent compound. This compound is significant in various scientific research fields due to its differentiation-inducing properties and its role as a signaling molecule .
Eigenschaften
CAS-Nummer |
113411-16-8 |
|---|---|
Molekularformel |
C12H14Cl2O4 |
Molekulargewicht |
293.14 g/mol |
IUPAC-Name |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C12H14Cl2O4/c1-3-4-5-6(15)7-10(16)8(13)12(18-2)9(14)11(7)17/h16-17H,3-5H2,1-2H3 |
InChI-Schlüssel |
VZEUMRXJWIAEOK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
Kanonische SMILES |
CCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O |
Synonyme |
1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl-)-1-pentanone DIF-2 (Dictyostelium) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of chloro groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Functions as a differentiation-inducing factor in cellular studies.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one involves its role as a signaling molecule. It interacts with specific receptors and pathways to induce cellular differentiation and other biological effects. The molecular targets include various enzymes and receptors involved in cell signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one: A closely related compound with similar properties and applications.
3,5-Dichloro-2,4,6-trihydroxyphenyl)hexan-1-one: Another related compound with distinct functional groups
Uniqueness
1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)pentan-1-one is unique due to its specific combination of functional groups and its ability to act as a differentiation-inducing factor. This makes it valuable in various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


